4-acetamido-N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)benzamide
Description
Properties
IUPAC Name |
4-acetamido-N-[2-[(4-tert-butylphenyl)carbamoylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-15(27)25-18-9-5-16(6-10-18)20(28)23-13-14-24-21(29)26-19-11-7-17(8-12-19)22(2,3)4/h5-12H,13-14H2,1-4H3,(H,23,28)(H,25,27)(H2,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQWYOPFYJKGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds One common approach is to start with the acylation of aniline derivatives to form the acetamido groupThe final step involves the coupling of the tert-butyl phenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or urea groups using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzamides have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific compound may share these properties due to its structural similarities.
2. Kinase Inhibition
The compound has potential as a kinase inhibitor, which is crucial in cancer therapy. Kinases are enzymes that regulate various cellular processes, and their dysregulation is often implicated in cancer. Studies have shown that urea derivatives can effectively inhibit specific kinases, leading to reduced cell proliferation and increased apoptosis in malignant cells .
3. Antimicrobial Activity
Preliminary studies suggest that compounds related to 4-acetamido-N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)benzamide may possess antimicrobial properties. This is particularly relevant in the context of drug-resistant bacterial strains, where novel antimicrobial agents are urgently needed .
Case Studies
Several studies highlight the applications of similar compounds:
- Study on Kinase Inhibitors : A recent study demonstrated that a related urea derivative effectively inhibited a specific kinase involved in cancer progression, leading to significant reductions in tumor size in vivo .
- Antimicrobial Testing : Another investigation evaluated a series of benzamide derivatives against various bacterial strains, revealing promising results for some compounds, which could inform the development of new antibiotics .
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Research Findings and Challenges
Substituent Effects : Trifluoromethyl groups () improve binding affinity but reduce solubility, whereas tert-butyl balances lipophilicity and steric effects .
Synthetic Feasibility : Urea-linked compounds () are synthesized in high yields (>85%), but introducing ethyl spacers (target compound) may require optimization to avoid steric hindrance during coupling reactions .
Therapeutic Trade-offs : While sulfonamides () offer better solubility, ureas provide stronger hydrogen-bonding interactions, critical for target engagement in enzyme inhibition .
Biological Activity
4-acetamido-N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)benzamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features an acetamido group, a ureido moiety, and a tert-butyl phenyl ring, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, a related compound demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including glioma and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that compounds with similar structures can be potent anti-cancer agents .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes. In particular, it has shown promising results against certain kinases involved in cancer progression. The inhibition of these kinases leads to reduced tumor growth in preclinical models .
The biological activity of 4-acetamido-N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)benzamide is primarily attributed to its interaction with protein targets within the cell. It is believed to modulate signaling pathways associated with cell survival and apoptosis. The compound's ability to cross the blood-brain barrier enhances its potential for treating central nervous system tumors .
Study 1: Antitumor Efficacy
In a study conducted on glioma cells, treatment with the compound resulted in a significant decrease in cell viability. The study utilized both in vitro and in vivo models to assess efficacy. The results indicated that the compound could reduce tumor size by up to 50% in xenograft models, highlighting its potential as a therapeutic agent .
Study 2: Enzyme Targeting
Another investigation focused on the compound's ability to inhibit specific kinases related to cancer metastasis. The results showed that it effectively reduced kinase activity by approximately 70% at micromolar concentrations, leading to decreased migratory capabilities of cancer cells .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
